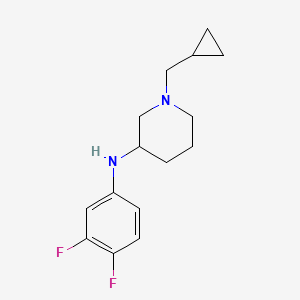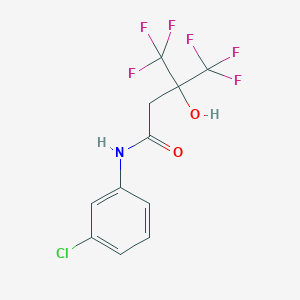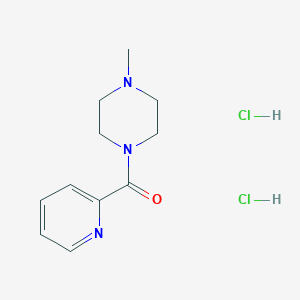![molecular formula C20H20ClN3O B6008206 N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide](/img/structure/B6008206.png)
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the growth of cancer cells and has been investigated for its potential use in cancer treatment.
Mecanismo De Acción
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide works by inhibiting the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is responsible for inhibiting the activity of the pyruvate dehydrogenase complex (PDC). PDC is a key enzyme involved in the production of energy in cells, and its inhibition leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, resulting in the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PDK activity, the induction of apoptosis in cancer cells, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has several advantages for use in lab experiments, including its small molecular size, its ability to inhibit PDK activity, and its potential use in cancer treatment. However, N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide, including its potential use in combination with other cancer treatments, its use in the treatment of neurological disorders, and its investigation as a potential treatment for other diseases. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide and to investigate its potential side effects.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide involves the reaction of 4-chloroaniline with diethyl malonate to form 4-chlorophenyl malonic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-diethylaminophenylacetonitrile to form N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the production of energy in cancer cells. N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-3-24(4-2)19-11-5-15(6-12-19)13-16(14-22)20(25)23-18-9-7-17(21)8-10-18/h5-13H,3-4H2,1-2H3,(H,23,25)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWFIPQJLFHGH-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)

![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)

![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6008170.png)
![2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B6008172.png)

-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6008195.png)

![2-[(cyclobutylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6008209.png)
![1-(1-azepanylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6008212.png)